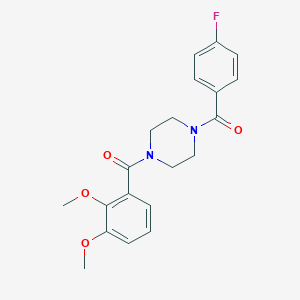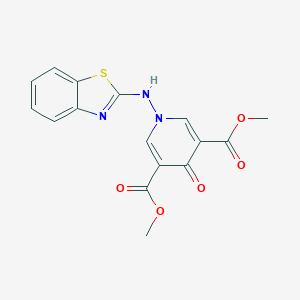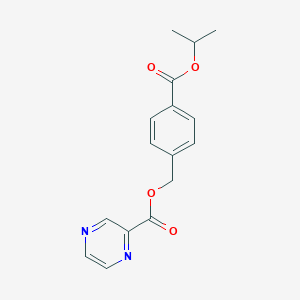
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This leads to a decrease in the excitability of the neuron and a reduction in synaptic plasticity. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has also been shown to have some affinity for the sigma-1 receptor, which is involved in various physiological processes, including neurotransmitter release, calcium signaling, and cell survival.
Biochemical and Physiological Effects
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. This may be responsible for its neuroprotective effects in various neurological disorders. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has also been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and reward processing.
Advantages and Limitations for Lab Experiments
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the role of this receptor in various neurological disorders. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It is also highly toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine. One area of interest is in the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. This may lead to the development of more effective treatments for neurological disorders. Another area of interest is in the investigation of the sigma-1 receptor and its role in various physiological processes. This may lead to the development of new drugs that can target this receptor for the treatment of various diseases. Finally, there is also interest in the development of new methods for synthesizing 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine and other piperidine derivatives that can improve the yield and purity of these compounds.
Synthesis Methods
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine can be synthesized using a variety of methods, including the reaction of cyclohexylmagnesium bromide with 4-piperidone, followed by reduction with sodium borohydride. Another method involves the reaction of cyclohexanone with 1-pyrrolidine, followed by reduction with lithium aluminum hydride. The yield of 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine using these methods is typically around 50-60%.
Scientific Research Applications
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has been widely used in scientific research, particularly in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has been used to investigate the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
Product Name |
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine |
|---|---|
Molecular Formula |
C15H28N2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-cyclohexyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C15H28N2/c1-2-6-14(7-3-1)17-12-8-15(9-13-17)16-10-4-5-11-16/h14-15H,1-13H2 |
InChI Key |
MBDMPDVVPFZYRP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCCC3 |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)




![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)




![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)

